molecular formula C₂₃H₃₆N₂O₁₄ B1139716 Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside CAS No. 97242-82-5

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside

Cat. No. B1139716
CAS RN: 97242-82-5
M. Wt: 564.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes starting from simpler sugars or their derivatives. For example, the synthesis of similar glycosides has been described through condensation reactions, protective group strategies, and selective acetylation. The synthesis of benzyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside, for instance, involves the action of egg-white lysozyme and showcases the complexity of synthesizing such molecules (Zehavi & Jeanloz, 1968).

Molecular Structure Analysis

The molecular structure of these compounds is intricate due to the presence of multiple acetyl groups and glycosidic bonds. Crystallographic studies provide insights into the conformational details, such as chair conformations and bond configurations. The structure of similar compounds, like methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate, reveals distorted chair conformations and specific amide bond configurations (Hu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such glycosides is heavily influenced by the presence of acetamido and acetyl groups. These functionalities are pivotal in reactions like hydrolysis, where enzymes such as lysozyme can cleave the glycosidic linkages. The hydrolysis and subsequent reactions highlight the compound's bioactivity and its potential as a substrate or inhibitor in enzymatic processes (Zehavi & Jeanloz, 1968).

Scientific Research Applications

Synthesis and Glycosylation Techniques

Research in synthetic chemistry has led to the development of methods for the glycosylation of compounds like Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside. Antonenko et al. (1969) described the synthesis of this compound via the oxazoline method, which is pivotal for constructing complex glycan structures for further biochemical studies (Antonenko, B. Zaslavskii, S. E. Zurabyan, M. L. Shul'man, A. Khorlin, 1969). This method's efficiency in forming glycosidic bonds underscores its utility in synthesizing glycoconjugates for research applications.

Enzymatic Hydrolysis Studies

The action of enzymes on glycosides, including Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside, provides insights into the substrate specificity and mechanism of enzymes like lysozyme. Zehavi and Jeanloz (1968) explored the hydrolysis of benzyl derivatives of this compound by egg-white lysozyme, contributing to the understanding of glycoside enzyme interactions (Zehavi, R. Jeanloz, 1968).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O14/c1-9(27)24-16-18(32)19(14(7-26)37-22(16)33-6)39-23-17(25-10(2)28)21(36-13(5)31)20(35-12(4)30)15(38-23)8-34-11(3)29/h14-23,26,32H,7-8H2,1-6H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQWEWKKALGPG-LQNYZTQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105739
Record name Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside

CAS RN

97242-82-5
Record name Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97242-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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